molecular formula C13H15NO6 B082213 Diethyl 2-(4-nitrophenyl)malonate CAS No. 10565-13-6

Diethyl 2-(4-nitrophenyl)malonate

Cat. No.: B082213
CAS No.: 10565-13-6
M. Wt: 281.26 g/mol
InChI Key: VTWDYQVTRGDDEE-UHFFFAOYSA-N
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Description

Ginkgotoxin, also known as 4’-O-methylpyridoxine, is a neurotoxin naturally occurring in the seeds and leaves of the Ginkgo biloba tree. Structurally related to vitamin B6 (pyridoxine), ginkgotoxin is an antivitamin that can induce epileptic seizures. It has been used in traditional medicine for various purposes, including improving memory, brain metabolism, and blood flow, as well as treating neuronal disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginkgotoxin can be synthesized through a regioselective 4’-O-alkylation and 4’-O-chlorination of 3,5’-O-dibenzylpyridoxine. The key intermediate, O-dibenzylpyridoxine, is prepared in four steps with a reasonable yield. This synthetic route enables the convenient and versatile preparation of diversified 4’-substituted pyridoxine derivatives .

Industrial Production Methods: Industrial production of ginkgotoxin typically involves the extraction of the compound from Ginkgo biloba seeds and leaves. The seeds are often boiled or roasted to reduce the toxicity of ginkgotoxin by dissolving it into water. The content of ginkgotoxin can be further reduced by storing the seeds at low temperatures .

Chemical Reactions Analysis

Types of Reactions: Ginkgotoxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various 4’-substituted pyridoxine derivatives, which have diverse biological activities .

Scientific Research Applications

Ginkgotoxin has several scientific research applications, including:

Mechanism of Action

Ginkgotoxin exerts its effects by interfering with the activity of pyridoxal kinase, an enzyme involved in the metabolism of vitamin B6. By inhibiting pyridoxal kinase, ginkgotoxin disrupts the synthesis of pyridoxal 5’-phosphate, a cofactor essential for the function of various enzymes in the brain. This disruption can lead to neuronal excitability and the induction of epileptic seizures .

Comparison with Similar Compounds

Uniqueness of Ginkgotoxin: Ginkgotoxin is unique due to its antivitamin properties and its ability to induce epileptic seizures. Unlike other forms of vitamin B6, ginkgotoxin acts as a neurotoxin and has been used in traditional medicine for its various therapeutic effects .

Properties

IUPAC Name

diethyl 2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDYQVTRGDDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446566
Record name Diethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10565-13-6
Record name Diethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of diethyl malonate (320 mg, 2 mmol) in tetrahydrofuran (15 ml) was added a solution of potassium tert-butoxide in tetrahydrofuran (1 M, 2.2 ml, 2.2 mmol). After stirring for 10 minutes, 4-bromonitrobenzene (404 mg, 2 mmol) was added. After stirring for 12 hours, the reaction was quenched by addition of saturated aqueous ammonium chloride solution (50 ml) and extracted with ethyl acetate (2×50 ml). The combined extracts were dried over anhydrous magnesium sulfate and concentrated under reduced pressure to provide crude 2-(4-nitro-phenyl)-malonic acid diethyl ester.
Quantity
320 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

12.0 g (74.9 mmol) diethyl malonate were dissolved in 50 ml DMSO and 8.6 g (76.6 mmol) potassium t-butoxide were added. A solution of 7.9 g (50.1 mmol) 1-chloro-4-nitrobenzene in 50 ml DMSO was added via a dropping funnel. The mixture was heated at 100° C. for 4 h and poured on to crushed ice. It was extracted twice with ethyl acetate, the combined organic layers washed with brine, dried over sodium sulfate, and evaporated in vacuo to afford a brown oil, which contained the title compound in an amount of about 75% and which was used in the reaction of the next step.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
7.9 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the key structural feature of Diethyl 2-(4-nitrophenyl)malonate as revealed by the study?

A1: The study reveals that this compound molecules arrange themselves into a chain-like structure through hydrogen bonding. Specifically, two C—H⋯O hydrogen bonds link the molecules, forming a repeating pattern of rings. []

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